FAAH Inhibitor Potency: 7.4-Fold Difference Between 4-Cyclohexylphenoxy and 4-Phenylphenoxy Acetamide Derivatives
In a head-to-head structure–activity relationship study within the same series, the 2-(4-cyclohexylphenoxy)acetamide derivative 4g exhibited an FAAH IC50 of 2.6 µM, whereas the corresponding 2-(4-phenylphenoxy) analog 4i—where the saturated cyclohexyl ring was replaced by a planar phenyl group in the same para position—showed an IC50 of 0.35 µM, representing a 7.4-fold difference in potency [1]. This demonstrates that the cyclohexyl substituent is not simply a steric or hydrophobic placeholder; it actively modulates target engagement, and its reduction to phenyl yields a materially different pharmacological profile.
| Evidence Dimension | FAAH enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.6 µM (2-(4-cyclohexylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, compound 4g) |
| Comparator Or Baseline | IC50 = 0.35 µM (2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, compound 4i) |
| Quantified Difference | 7.4-fold (cyclohexyl analog 4g is less potent than phenyl analog 4i) |
| Conditions | Recombinant human FAAH enzyme assay; acetamide derivatives synthesized from corresponding 2-aryloxyethanol precursors |
Why This Matters
A researcher procuring the 2-(4-cyclohexylphenoxy)ethanol scaffold for FAAH inhibitor development must recognize that the cyclohexyl vs. phenyl choice produces a ~7-fold shift in target potency, making the cyclohexyl variant suitable when attenuated activity is desired or when metabolic stability of a saturated ring is preferred over a planar aromatic system.
- [1] Sunduru N, Svensson M, Cipriano M, Marwaha S, Andersson CD, Svensson R, Fowler CJ, Elofsson M. N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. J Enzyme Inhib Med Chem, 2017, 32(1):513–521. PMID: 28114819. View Source
